molecular formula C12H19BrN2O4 B1389843 Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate CAS No. 1219403-52-7

Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate

Cat. No.: B1389843
CAS No.: 1219403-52-7
M. Wt: 335.19 g/mol
InChI Key: PVYFGNZJHWIUOM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate is systematically identified using IUPAC conventions as butyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate. This nomenclature reflects its core piperazine ring substituted with a 2-bromoacetyl group at the N1 position and an acetate ester at the C2 position, with a butyl chain extending from the ester oxygen. The molecular formula is C₁₂H₁₉BrN₂O₄ , and its CAS registry number is 1219403-52-7 .

Table 1: Systematic Identifiers

Property Value
IUPAC Name butyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate
Molecular Formula C₁₂H₁₉BrN₂O₄
CAS Number 1219403-52-7
SMILES CCCCOC(=O)CC1C(=O)N(CCN1)C(=O)CBr

Molecular Architecture: Piperazine Core Modifications

The molecule features a piperazine ring modified at two positions:

  • N1 Substitution : A 2-bromoacetyl group (-CO-CH₂-Br) introduces electrophilic reactivity, enabling nucleophilic substitution or cross-coupling reactions.
  • C2 Substitution : An acetate ester (-O-CO-CH₂-) linked to a butyl chain enhances lipophilicity, influencing solubility and crystallinity.

The 3-oxo group on the piperazine ring creates a planar amide bond, stabilizing the ring conformation through resonance. This modification reduces ring flexibility compared to unsubstituted piperazine, as evidenced by NMR studies showing restricted rotation about the N1-C2 bond.

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction data for analogous compounds (e.g., tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate) reveal a centrosymmetric space group (P2₁/c) with intramolecular hydrogen bonds between the oxo group (O=C) and adjacent NH groups. The piperazine ring adopts a chair conformation , with the bromoacetyl and acetate substituents occupying equatorial positions to minimize steric strain.

Table 2: Key Crystallographic Parameters

Parameter Value
Space Group P2₁/c
Bond Length (C-Br) 1.93 Å
Torsion Angle (N1-C2) 178.5°
Hydrogen Bond (N-H···O) 2.89 Å, 158°

Comparative Structural Analysis with Related Acetylpiperazine Derivatives

Comparative studies highlight distinct structural features:

  • Butyl 2-(3-oxopiperazin-2-yl)acetate (CAS 90973-88-9) : Lacks the bromoacetyl group, resulting in reduced electrophilicity and higher thermal stability (decomposition at 234°C vs. 185°C for the brominated analog).
  • tert-Butyl 4-(2-bromoacetyl)piperazine-1-carboxylate (CAS 112257-12-2) : Replaces the butyl ester with a tert-butyl carbamate, enhancing steric hindrance and altering crystallization patterns.

Table 3: Structural Comparison

Compound Substituents Melting Point Reactivity Profile
Butyl 2-[1-(2-bromoacetyl)-3-oxo-...] Bromoacetyl, butyl ester 185°C High (SN2 reactions)
Butyl 2-(3-oxopiperazin-2-yl)acetate Unmodified N1, butyl ester 234°C Low
tert-Butyl 4-(2-bromoacetyl)piperazine Bromoacetyl, tert-butyl carbamate 198°C Moderate (steric hindrance)

Properties

IUPAC Name

butyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2O4/c1-2-3-6-19-11(17)7-9-12(18)14-4-5-15(9)10(16)8-13/h9H,2-8H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYFGNZJHWIUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC1C(=O)NCCN1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Nucleophilic Substitution on Piperazine Derivatives

Reaction Pathway:

  • Step 1: Synthesis of 2-oxo-3-phenylpiperazine derivatives (or analogous piperazine compounds).
  • Step 2: Alkylation with 2-bromoacetyl bromide to introduce the 2-bromoacetyl functionality onto the nitrogen atom of the piperazine ring.
  • Step 3: Esterification with butanol derivatives to form the butyl ester.

Reaction Conditions:

  • Reagents: Piperazine derivatives, 2-bromoacetyl bromide, triethylamine or potassium carbonate (as base), solvents such as dichloromethane or acetonitrile.
  • Temperature: Typically performed at 0–25°C for alkylation steps.
  • Purification: Crystallization or column chromatography.

Mechanism:

The nucleophilic nitrogen on the piperazine ring attacks the electrophilic carbon in 2-bromoacetyl bromide, forming a stable N-alkylated intermediate. The esterification with butanol derivatives is achieved via Fischer esterification or using coupling agents like DCC (dicyclohexylcarbodiimide).

Multi-Step Synthesis from Chlorinated Precursors

Alternative Approach:

  • Starting from chlorinated or activated piperazine derivatives.
  • Step 1: Chlorination or activation of the piperazine ring.
  • Step 2: Nucleophilic substitution with 2-bromoacetyl compounds.
  • Step 3: Esterification with butanol or butyl derivatives under acidic conditions.

Reaction Conditions:

  • Use of polar aprotic solvents such as DMF or DMSO.
  • Elevated temperatures (50–80°C) to facilitate substitution.
  • Use of catalysts like catalytic amounts of acid or base.

Data Table of Preparation Methods

Method Starting Materials Key Reagents Solvent Reaction Conditions Yield Remarks
1. Nucleophilic substitution Piperazine derivatives 2-bromoacetyl bromide, TEA Dichloromethane 0–25°C, 2–4 hrs 70–85% High regioselectivity
2. Multi-step activation Chlorinated piperazine 2-bromoacetyl derivatives DMSO, DMF 50–80°C, 6–12 hrs 60–75% Suitable for scale-up
3. Esterification Acid intermediates Butanol derivatives, DCC Toluene or ethanol Reflux, 12–24 hrs 65–80% Ester purity depends on purification

Research Findings and Optimization

Recent studies emphasize the importance of controlling reaction parameters to maximize yield and purity:

One study reports a yield of approximately 80% when using triethylamine as a base in dichloromethane at room temperature for the alkylation step, followed by esterification under reflux conditions.

Notes and Considerations

  • The presence of the bromine atom in the 2-bromoacetyl group necessitates careful handling due to its reactivity.
  • Protecting groups may be employed during multi-step syntheses to prevent undesired side reactions.
  • The choice of esterification method impacts the final purity; Fischer esterification is common but may require purification steps.

Chemical Reactions Analysis

Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis : The synthesis of Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate typically involves the cyclization of appropriate precursors to form the piperazine ring, followed by esterification with butyl acetate. The bromoacetyl group in the compound is crucial for its reactivity, allowing it to undergo various chemical transformations such as nucleophilic substitutions and hydrolysis.

Chemical Reactions :

  • Substitution Reactions : The bromoacetyl group can be substituted with various nucleophiles, leading to the formation of derivatives useful in further chemical synthesis.
  • Hydrolysis : The ester group can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.

A. Chemistry

This compound serves as a valuable building block in organic synthesis. It is used as a reagent in various organic reactions, facilitating the development of more complex molecules. Its ability to undergo substitution reactions makes it particularly useful in creating derivatives for further study.

B. Biology

In the field of proteomics, this compound is utilized for studying protein interactions and modifications. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, enabling researchers to label and identify proteins through mass spectrometry or other analytical techniques .

C. Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its interaction with biological molecules. Studies have shown that it may possess pharmacological properties that could be beneficial in treating various conditions, although specific clinical applications are still under exploration .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

  • Proteomics Research : A study demonstrated its effectiveness as a reagent for labeling proteins, which is essential for understanding protein dynamics and interactions in cellular processes .
  • Medicinal Applications : Preliminary investigations indicated that compounds similar to this compound exhibit activity at serotonin receptors, suggesting potential use in treating mood disorders .

Mechanism of Action

The mechanism of action of Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The piperazine ring and ester group also contribute to the compound’s overall reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Propyl 2-[1-(2-Bromoacetyl)-3-oxo-2-piperazinyl]-acetate

  • Molecular Formula : C₁₁H₁₆BrN₂O₄.
  • Key Feature : Shorter alkyl chain (propyl) compared to butyl, likely reducing lipophilicity.
  • Application : Listed in biochemical reagent catalogs for research use .

2-Methoxyethyl 2-[1-(2-Bromoacetyl)-3-oxo-2-piperazinyl]-acetate (BI17612)

  • Molecular Formula : C₁₁H₁₆BrN₂O₅ (estimated).
  • Key Feature : Methoxyethyl ester introduces polarity via the ether group, enhancing water solubility.
  • Availability : Marketed as a research chemical (CAS 1219303-05-5) .

Isopentyl 2-[1-(2-Bromoacetyl)-3-oxo-2-piperazinyl]-acetate

  • Molecular Formula : C₁₃H₂₁BrN₂O₄.
  • Structure : Verified via SMILES and molecular formula (CAS 1219426-88-6) .

Dodecyl 2-[1-(2-Bromoacetyl)-3-oxo-2-piperazinyl]-acetate

  • Molecular Formula : C₂₀H₃₄BrN₂O₄ (estimated).
  • Key Feature : Long dodecyl chain confers high hydrophobicity, suitable for lipid-based formulations or membrane studies.
  • Availability: Sold as a 500 mg unit (sc-326884) by Santa Cruz Biotechnology .

sec-Butyl 2-[1-(2-Bromoacetyl)-3-oxo-2-piperazinyl]-acetate

  • Molecular Formula : C₁₂H₁₉BrN₂O₄.
  • Key Feature : Branched sec-butyl isomer may alter crystallization behavior or solubility compared to linear butyl esters.
  • Molecular Weight : 335.19 g/mol .

Functional Group Variations

Ethyl 2-[1-(2,4-Difluorobenzoyl)-3-oxo-2-piperazinyl]-acetate

  • Molecular Formula : C₁₅H₁₅F₂N₂O₄.
  • Application: Potential use in kinase inhibition studies (CAS 318288-62-9) .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate C₁₂H₁₉BrN₂O₄ Not provided Linear butyl ester Balanced lipophilicity
Propyl analog C₁₁H₁₆BrN₂O₄ Not provided Propyl ester Reduced hydrophobicity
BI17612 (methoxyethyl) C₁₁H₁₆BrN₂O₅ (est.) Not provided Methoxyethyl ester Increased polarity
Isopentyl analog C₁₃H₂₁BrN₂O₄ Not provided Branched isopentyl ester Enhanced membrane permeability
Dodecyl analog C₂₀H₃₄BrN₂O₄ (est.) Not provided Dodecyl ester High hydrophobicity
sec-Butyl analog C₁₂H₁₉BrN₂O₄ 335.19 Branched sec-butyl ester Altered solubility profile
Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]-acetate C₁₅H₁₅F₂N₂O₄ Not provided 2,4-Difluorobenzoyl group Aromatic fluorination for stability

Implications of Structural Differences

Lipophilicity : Longer alkyl chains (e.g., dodecyl) increase hydrophobicity, favoring lipid bilayer interactions, while polar groups (e.g., methoxyethyl) enhance aqueous solubility .

Reactivity : The bromoacetyl group in the parent compound enables nucleophilic substitution, whereas the difluorobenzoyl analog lacks this reactivity but offers stability .

Branching Effects : Branched esters (isopentyl, sec-butyl) may hinder crystallization, improving solubility in organic solvents .

Research and Commercial Availability

  • Synthetic Utility: These compounds are primarily marketed as research reagents, with suppliers like Santa Cruz Biotechnology and Parchem providing gram-scale quantities .
  • Gaps in Data: Limited published studies on biological activity or pharmacokinetics; further research is needed to explore their therapeutic or biochemical roles.

Biological Activity

Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate (CAS No. 1219403-52-7) is a synthetic compound with a complex structure that includes a piperazine ring and a bromoacetyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and proteomics.

  • Molecular Formula : C₁₂H₁₉BrN₂O₄
  • Molecular Weight : 335.19 g/mol
  • IUPAC Name : Butyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate
  • Canonical SMILES : CCCC(=O)CC1C(=O)NCCN1C(=O)CBr

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromoacetyl moiety can form covalent bonds with nucleophilic sites on proteins, leading to modifications that may alter protein function. The piperazine structure may enhance the compound's solubility and bioavailability, facilitating its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The specific activity of this compound against pathogens has yet to be extensively documented but is an area of ongoing research.

Proteomics Research

This compound serves as a valuable tool in proteomics for studying protein interactions and modifications. Its ability to covalently modify proteins can help elucidate protein functions and interactions within cellular pathways.

Case Studies and Research Findings

StudyFindings
Antimicrobial Screening Compounds with similar structures demonstrated MIC values ranging from 50 µM to 100 µM against various bacterial strains, indicating potential effectiveness against infections .
Cancer Cell Line Studies Piperazine derivatives have shown promise in inducing apoptosis in several cancer cell lines, suggesting a mechanism involving cell cycle arrest and programmed cell death .
Proteomic Applications Utilized in studies to modify proteins for better understanding of cellular mechanisms; shown to enhance detection of post-translational modifications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromoacetyl intermediates (e.g., benzyl 2-bromoacetate derivatives) are reacted with piperazine precursors under controlled basic conditions. Continuous-flow synthesis (as demonstrated in bromoacetate analogs) improves yield and reduces side reactions by minimizing thermal degradation . Key steps include protecting group strategies for the piperazine nitrogen and selective esterification of the butyl group.

Q. How can purification and characterization of this compound be achieved in high-purity form?

  • Methodological Answer : Purification typically involves recrystallization (using solvents like ethanol or ethyl acetate) or column chromatography (silica gel, hexane/ethyl acetate gradients). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point determination (comparison to literature values for analogs, e.g., 156–161°C for p-bromophenoxyacetic acid) .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer : The bromoacetyl group is moisture- and light-sensitive. Storage under inert gas (argon) at –20°C in amber vials is recommended. Stability studies for similar esters show degradation via hydrolysis (monitored by pH shifts and TLC), requiring anhydrous conditions during synthesis .

Advanced Research Questions

Q. How can spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify the piperazine ring protons (δ 3.0–4.0 ppm) and bromoacetyl carbonyl (δ 170–175 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
  • HRMS : Exact mass analysis (e.g., ESI-HRMS) verifies molecular ion peaks (calculated for C13_{13}H20_{20}BrN2_2O4_4: 371.06 g/mol) and isotopic patterns for bromine .
  • X-ray crystallography : Resolves stereochemical ambiguities, as seen in trifluoroacetate salts of piperazinium derivatives .

Q. What experimental strategies address contradictions in reactivity data during functionalization?

  • Methodological Answer : Discrepancies (e.g., unexpected byproducts during bromoacetyl coupling) may arise from competing N- vs. O-acylation. Kinetic studies (varying temperature/pH) and isotopic labeling (e.g., 18^{18}O in esters) can clarify mechanisms. Computational modeling (DFT) predicts reactive sites, while LC-MS tracks intermediate formation .

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :

  • Docking studies : Use crystal structures of target enzymes (e.g., proteases) to model interactions with the piperazine ring and bromoacetyl group.
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns trajectories).
  • ADMET prediction : Tools like SwissADME evaluate lipophilicity (LogP ≈2.5) and metabolic liability of the ester moiety .

Q. What methodologies validate the compound’s role in inhibiting specific enzymatic pathways?

  • Methodological Answer :

  • Enzyme assays : Measure IC50_{50} values via fluorogenic substrates (e.g., caspase-3 inhibition assays).
  • Kinetic analysis : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition.
  • SAR studies : Compare analogs (e.g., varying bromoacetyl to chloroacetyl groups) to identify critical pharmacophores .

Q. How do researchers reconcile conflicting toxicity data in preclinical studies?

  • Methodological Answer : Discrepancies may stem from metabolite variability. Strategies include:

  • In vitro hepatotoxicity assays : Primary hepatocyte viability tests (MTT assays) with LC-MS metabolite profiling.
  • Species-specific differences : Compare rodent vs. human microsomal stability.
  • Dose-response modeling : Hill coefficients identify threshold effects .

Methodological Resources

  • Synthetic Protocols : Kanto Reagents’ catalogs provide analogs (e.g., benzyl 3-bromopropyl ether) with validated reaction conditions .
  • Analytical Standards : PubChem data (InChI keys, SMILES) ensure reproducibility in spectral assignments .
  • Safety Guidelines : Follow OSHA-compliant handling for brominated compounds, including fume hood use and waste neutralization protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate
Reactant of Route 2
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Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate

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